molecular formula C6H10N3O3- B1236268 5-Guanidino-2-oxopentanoate

5-Guanidino-2-oxopentanoate

Cat. No.: B1236268
M. Wt: 172.16 g/mol
InChI Key: ARBHXJXXVVHMET-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-guanidino-2-oxopentanoate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of a 5-guanidino-2-oxopentanoic acid.

Scientific Research Applications

Oxidation and Nitrating Agent Studies

5-Guanidino-2-oxopentanoate, formed by peroxynitrite oxidation of guanine, is an important subject in studies concerning oxidative stress and DNA damage. Gu and colleagues (2002) explored its formation in DNA treated with peroxynitrite, revealing its potential role in pathological conditions and diseases due to its stability even at low peroxynitrite concentrations (Gu et al., 2002).

Identification in Metabolic Disorders

In a study by Marescau et al. (1981), this compound was identified in the urine of patients with hyperargininaemia. This highlights its potential as a biomarker in metabolic disorders (Marescau et al., 1981).

Synthetic Applications

Nagaraju et al. (2019) discussed the synthesis of biologically important derivatives of this compound, showcasing its relevance in the development of novel compounds with potential therapeutic applications (Nagaraju et al., 2019).

Biosynthetic Pathways in Microbiology

Feng et al. (2014) investigated the biosynthesis of β-Methylarginine in Streptomyces arginensis, where 5-Guanidino-2-oxopentanoic acid plays a role in the production of rare and bioactive amino acids. This research provides insights into microbial biosynthetic pathways (Feng et al., 2014).

Guanine Radical Studies

Rokhlenko et al. (2012) examined the oxidative damage to guanine in DNA, where this compound formation was observed. This study contributes to understanding DNA damage mechanisms and potential mutagenic effects (Rokhlenko et al., 2012).

Environmental and Industrial Applications

Naushad et al. (2019) explored the use of arginine-modified activated carbon incorporating this compound for dye removal from water, demonstrating its potential in environmental remediation (Naushad et al., 2019).

Properties

Molecular Formula

C6H10N3O3-

Molecular Weight

172.16 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-oxopentanoate

InChI

InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9)/p-1

InChI Key

ARBHXJXXVVHMET-UHFFFAOYSA-M

SMILES

C(CC(=O)C(=O)[O-])CN=C(N)N

Canonical SMILES

C(CC(=O)C(=O)[O-])CN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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